Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate is a cyclic peptide compound known for its biological activity, particularly in inhibiting integrins. Integrins are proteins that facilitate cell adhesion and signal transduction, making this compound significant in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Functional groups on the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various organic reagents can be used depending on the desired modification.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signal transduction.
Medicine: Explored as a potential therapeutic agent for diseases involving integrin-mediated pathways, such as cancer and inflammatory diseases.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to integrins, particularly the αVβ3 integrin. This binding inhibits the integrin’s ability to mediate cell adhesion and signal transduction, affecting various cellular processes such as migration, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate: Another cyclic peptide with similar integrin-inhibiting properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val) Trifluoroacetate: Differing by one amino acid, this compound also targets integrins but with varying specificity and potency.
Uniqueness
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate is unique due to its specific amino acid sequence, which confers high affinity and selectivity for the αVβ3 integrin. This makes it particularly useful in research focused on integrin-related pathways and diseases.
Biological Activity
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) trifluoroacetate, often referred to as Cyclo(RGD) or c(RGD), is a cyclic peptide that has garnered significant attention in biomedical research due to its biological activity, particularly its interaction with integrins. Integrins are cell surface receptors that mediate various cellular processes, including adhesion, migration, and signaling. This article examines the biological activity of Cyclo(RGD), focusing on its mechanisms, applications in targeted therapy, and related research findings.
Cyclo(RGD) peptides primarily target the αvβ3 integrin , which is overexpressed in various tumors and plays a crucial role in angiogenesis and metastasis. The binding affinity of Cyclo(RGD) for αvβ3 integrin is significantly higher than for other integrins, making it a valuable tool for targeting cancer therapies.
- IC50 Values :
- αvβ3 Integrin : 20 nM
- αIIbβ3 Integrin : 3000 nM
- αvβ5 Integrin : 4000 nM
This selectivity allows for enhanced therapeutic efficacy while minimizing off-target effects .
Biological Activity
The biological activity of Cyclo(RGD) is characterized by its ability to inhibit integrin-mediated processes. Research indicates that Cyclo(RGD) exhibits:
- Inhibition of Tumor Cell Adhesion : Cyclo(RGD) disrupts the adhesion of tumor cells to the extracellular matrix (ECM), which is critical for tumor progression.
- Anti-Angiogenic Properties : By blocking αvβ3 integrin, Cyclo(RGD) can inhibit angiogenesis, thereby limiting tumor growth and metastasis.
Case Studies
-
In Vivo Tumor Targeting :
A study demonstrated that glycosylated RGD peptides showed high affinity for αvβ3 in vivo. For instance, a glycosylated peptide (3-iodo-Tyr4-cyclo(-Arg-Gly-Asp-D-Tyr-Lys(SAA)-)) exhibited a 50% inhibitory concentration (IC50) of approximately 40 nmol/L against αvβ3. In biodistribution studies, this peptide showed significantly lower liver uptake compared to non-glycosylated counterparts, suggesting improved pharmacokinetics and specificity for tumor tissues . -
Comparative Pharmacokinetics :
Research comparing pharmacokinetic profiles revealed that glycosylated RGD peptides had enhanced blood retention times and reduced liver accumulation, highlighting their potential for improved therapeutic applications in oncology .
Data Table: Summary of Biological Activity
Parameter | Cyclo(-Arg-Gly-Asp-D-Phe-Glu) |
---|---|
Target Integrin | αvβ3 |
IC50 (αvβ3) | 20 nM |
IC50 (αIIbβ3) | 3000 nM |
IC50 (αvβ5) | 4000 nM |
Tumor Targeting Efficacy | High |
Anti-Angiogenic Activity | Yes |
Future Directions
The ongoing research into Cyclo(RGD) highlights its potential beyond cancer therapy. Future studies may explore:
- Combination Therapies : Investigating the synergistic effects of Cyclo(RGD) with other therapeutic agents.
- Novel Drug Delivery Systems : Utilizing Cyclo(RGD) as a targeting moiety in nanocarriers for enhanced delivery of chemotherapeutics.
- Expanding Target Range : Evaluating the effectiveness of Cyclo(RGD) against other integrins involved in different pathological conditions.
Properties
IUPAC Name |
3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O9.C2HF3O2/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37;3-2(4,5)1(6)7/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29);(H,6,7)/t15-,16-,17+,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKISPAHDKQIGM-SXJLIWNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F3N8O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.